![molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4](/img/structure/B12890173.png)
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- is a complex organic compound featuring a benzaldehyde core with a substituted oxazole and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment to Benzaldehyde: The final step involves the etherification of the oxazole-thiophene intermediate with 4-hydroxybenzaldehyde under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzoic acid.
Reduction: 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound may be used in the development of new biochemical probes due to its ability to interact with specific biological targets. Its structural features could be exploited to design molecules that can modulate biological pathways.
Medicine
Potential pharmaceutical applications include the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties. The oxazole and thiophene rings are known to impart biological activity, making this compound a candidate for drug discovery.
Industry
In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- exerts its effects depends on its interaction with molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking and electron-donating interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-methyl-: Similar in having a benzaldehyde core but lacks the oxazole and thiophene rings.
Benzaldehyde, 2-hydroxy-5-methoxy-: Contains additional hydroxyl and methoxy groups, altering its reactivity and applications.
Uniqueness
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- is unique due to the combination of the oxazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
103789-62-4 |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
Clé InChI |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


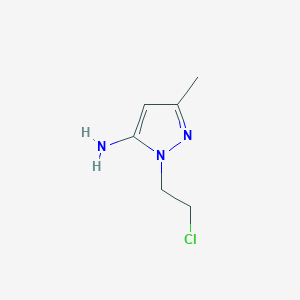
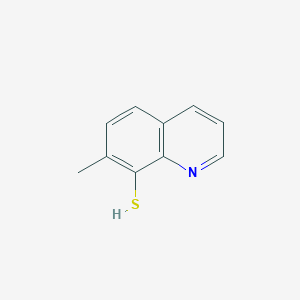

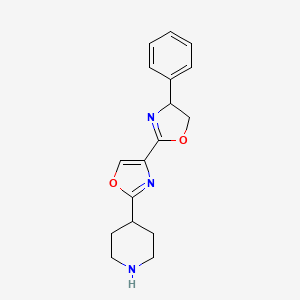
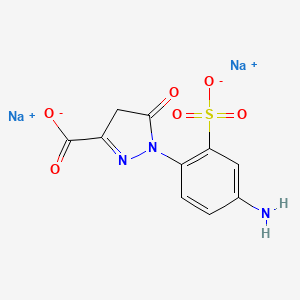
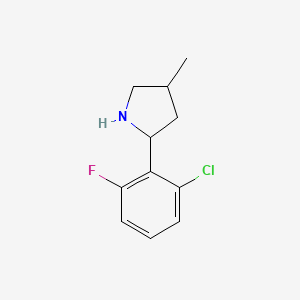

![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
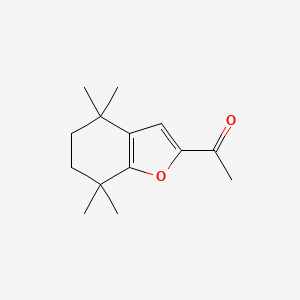
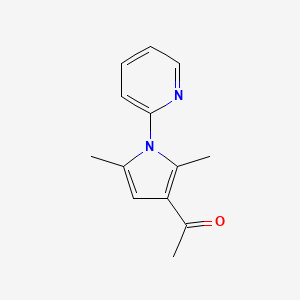
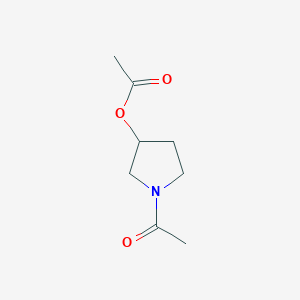
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)

